molecular formula C21H23NO4 B14991229 N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14991229
M. Wt: 353.4 g/mol
InChI Key: NBGYAYPYWVZLPO-UHFFFAOYSA-N
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Description

N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that features a combination of furan, phenoxy, and acetamide functional groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Synthesis of the phenoxyacetamide: This involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride to form 2-[4-(propan-2-yl)phenoxy]acetyl chloride, which is then reacted with ammonia or an amine to form the acetamide.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the phenoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(furan-2-ylmethyl)acetamide: Lacks the phenoxy group.

    2-[4-(propan-2-yl)phenoxy]acetamide: Lacks the furan-2-ylmethyl groups.

    N,N-bis(furan-2-ylmethyl)-2-phenoxyacetamide: Lacks the isopropyl group on the phenoxy ring.

Uniqueness

N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both furan and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23NO4/c1-16(2)17-7-9-18(10-8-17)26-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-25-20/h3-12,16H,13-15H2,1-2H3

InChI Key

NBGYAYPYWVZLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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